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propanamide

Cat. No.: B1159049

Get Quote

Maprotiline, known chemically as N-methyl-9,10-ethanoanthracene-9(10H)-propanamine, is a

tetracyclic antidepressant (TeCA) recognized for its efficacy in treating major depressive

disorder.[1] Its complex, bridged ring system presents unique challenges and opportunities in

synthetic chemistry. The synthesis of amines, such as maprotiline, often proceeds through

amide intermediates. This strategy is advantageous as amides are generally stable, crystalline

compounds that are readily purified. Subsequent reduction of the amide carbonyl group

provides a reliable route to the target amine.

In a documented synthetic pathway to maprotiline, a crucial precursor is the N-methyl amide

derivative of 9,10-ethanoanthracene-9(10H)-propionic acid.[2] This specific intermediate, N-

methyl-9,10-ethanoanthracene-9(10H)-propionamide, is the central focus of this guide. Its

synthesis and subsequent reduction are pivotal steps in constructing the final active

pharmaceutical ingredient.

Systematic IUPAC Nomenclature of the Maprotiline
Amide Intermediate
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The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method

for naming chemical compounds, ensuring that each name corresponds to a single,

unambiguous structure. The IUPAC name for the maprotiline amide intermediate is N-methyl-

9,10-dihydro-9,10-ethanoanthracene-9-propanamide. Let us deconstruct this name to

understand the underlying molecular architecture.

Parent Hydride: The core of the molecule is a tetracyclic hydrocarbon system named 9,10-

dihydro-9,10-ethanoanthracene.

Anthracene: This is the fundamental three-ring aromatic system.

9,10-dihydro-: This prefix indicates that the central ring of the anthracene is saturated at

positions 9 and 10.

9,10-ethano-: This denotes a two-carbon bridge (-CH₂-CH₂-) connecting positions 9 and

10 of the anthracene core, creating the characteristic bicyclo[2.2.2]octadiene system.[3]

Principal Characteristic Group: The primary functional group, which dictates the suffix of the

name, is an amide.

-propanamide: This indicates a three-carbon amide chain attached to the parent structure.

The "-amide" suffix signifies the -CONH₂ functional group (in its unsubstituted form). The

"propan-" part specifies a three-carbon chain. The numbering of this chain starts from the

carbonyl carbon.

Point of Attachment: The propanamide group is attached to the parent hydride at position 9.

Substituents on the Nitrogen Atom:

N-methyl-: This prefix indicates that there is a methyl group (-CH₃) attached to the nitrogen

atom of the amide group. The 'N'- is a locant used to specify that the substituent is on the

nitrogen.[4][5][6][7]

The combination of these components leads to the full, unambiguous IUPAC name: N-methyl-

9,10-dihydro-9,10-ethanoanthracene-9-propanamide.

Caption: Structure of N-methyl-9,10-dihydro-9,10-ethanoanthracene-9-propanamide.
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Synthetic Protocol: From Carboxylic Acid to Amide
Intermediate
The synthesis of N-methyl-9,10-dihydro-9,10-ethanoanthracene-9-propanamide is most

efficiently achieved from its corresponding carboxylic acid precursor, 9,10-dihydro-9,10-

ethanoanthracene-9-propionic acid. The general strategy involves the activation of the

carboxylic acid to facilitate nucleophilic attack by methylamine.

Causality Behind Experimental Choices
Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines under

mild conditions. Therefore, the hydroxyl group of the carboxyl moiety must be converted into

a better leaving group. The formation of an acyl chloride using thionyl chloride (SOCl₂) or

oxalyl chloride is a classic and highly effective method. Thionyl chloride is often preferred as

the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Amine Nucleophile: Methylamine is used as the nucleophile to introduce the N-methyl group.

It is typically used in excess or in the presence of a non-nucleophilic base (like triethylamine)

to neutralize the HCl generated during the reaction, preventing the protonation and

deactivation of the methylamine nucleophile.

Solvent and Temperature: Anhydrous, aprotic solvents such as dichloromethane (DCM) or

tetrahydrofuran (THF) are used to prevent unwanted side reactions with the highly reactive

acyl chloride. The reaction is often started at a low temperature (e.g., 0 °C) to control the

initial exothermic reaction between the acyl chloride and the amine, and then allowed to

warm to room temperature to ensure the reaction goes to completion.

Step-by-Step Experimental Workflow
Step 1: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-9-propionyl chloride

To a solution of 9,10-dihydro-9,10-ethanoanthracene-9-propionic acid (1.0 eq) in anhydrous

dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere, add oxalyl

chloride (1.5 eq) dropwise at 0 °C.

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The

completion of the reaction can be monitored by the cessation of gas evolution.

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude

acyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-methyl-9,10-dihydro-9,10-ethanoanthracene-9-propanamide

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL per gram of starting

acid).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of methylamine (2.5 eq, e.g., as a 40% solution in water or a 2M

solution in THF) or bubble methylamine gas through the solution. Alternatively, add

methylamine hydrochloride (2.5 eq) followed by the dropwise addition of triethylamine (3.0

eq).

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an

additional 3-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization (e.g., from ethanol/water) or column

chromatography on silica gel to afford the pure N-methyl-9,10-dihydro-9,10-

ethanoanthracene-9-propanamide.

9,10-Dihydro-9,10-ethanoanthracene-
9-propionic Acid Acyl Chloride Intermediate

 (COCl)2, cat. DMF
 DCM, 0°C to RT N-methyl-9,10-dihydro-9,10-

ethanoanthracene-9-propanamide

 CH3NH2
 DCM, 0°C to RT Maprotiline

 1. LiAlH4, THF
 2. H2O workup
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Caption: Synthetic pathway to Maprotiline via the amide intermediate.

Data Summary for Amide Synthesis
Parameter Value/Condition Rationale

Starting Material

9,10-Dihydro-9,10-

ethanoanthracene-9-propionic

acid

Direct precursor to the target

amide.

Activating Reagent
Oxalyl Chloride / Thionyl

Chloride

Efficient conversion to a highly

reactive acyl chloride.

Nucleophile
Methylamine (or Methylamine

HCl / Et₃N)

Provides the N-methyl group of

the final product.

Solvent
Anhydrous Dichloromethane

(DCM) or THF

Aprotic and inert to the

reactive intermediate.

Temperature 0 °C to Room Temperature

Controls the initial

exothermicity and ensures

reaction completion.

Typical Yield 80-95%
High efficiency for both steps

of the transformation.

Subsequent Reduction to Maprotiline
The synthesized N-methyl-9,10-dihydro-9,10-ethanoanthracene-9-propanamide can be

efficiently reduced to the target secondary amine, maprotiline. Lithium aluminum hydride

(LiAlH₄) is the reagent of choice for this transformation.[8][9]

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide

carbonyl carbon. The resulting tetrahedral intermediate collapses, with the oxygen atom

coordinated to aluminum, leading to the formation of an iminium ion, which is then further

reduced by another equivalent of hydride to yield the final amine.[9] This reduction is typically a

high-yielding reaction.[10]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.masterorganicchemistry.com/reaction-guide/reduction-of-amides-to-amines/
https://www.chemistrysteps.com/reduction-of-amides-to-amines-and-aldehydes/
https://www.chemistrysteps.com/reduction-of-amides-to-amines-and-aldehydes/
https://www.researchgate.net/post/How-can-I-reduce-amide-into-amine-in-presence-of-secondary-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159049?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of maprotiline via the N-methyl-9,10-dihydro-9,10-ethanoanthracene-9-

propanamide intermediate represents a robust and well-established synthetic strategy. A

thorough understanding of the IUPAC nomenclature allows for precise communication and

documentation of this key intermediate. The provided synthetic protocol, grounded in

fundamental principles of organic chemistry, offers a reliable method for the preparation of this

compound, which is a critical step in the overall synthesis of the active pharmaceutical

ingredient, maprotiline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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